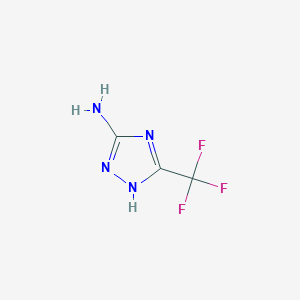

5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 515970. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3N4/c4-3(5,6)1-8-2(7)10-9-1/h(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNDCVURMZJFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948877 | |

| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25979-00-4 | |

| Record name | 25979-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this compound a significant precursor for novel therapeutic agents. This document details a probable synthetic pathway, purification methods, and a thorough characterization profile based on available spectroscopic and analytical data. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a research setting.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, present in a wide range of clinically approved drugs exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a trifluoromethyl moiety into organic molecules can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and cellular permeability. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines the essential procedures for its preparation and the analytical techniques for its structural elucidation and purity assessment.

Synthesis Pathway

The most plausible and widely utilized method for the synthesis of 3-amino-5-substituted-1,2,4-triazoles involves the condensation of aminoguanidine or its salts with a corresponding carboxylic acid, followed by cyclization. In the case of this compound, the reaction of aminoguanidine bicarbonate with trifluoroacetic acid under acidic conditions, often facilitated by microwave irradiation, presents an efficient synthetic route.[1][2]

The proposed reaction mechanism involves the initial formation of an N-acylaminoguanidine intermediate from the reaction of aminoguanidine with trifluoroacetic acid. This intermediate then undergoes intramolecular cyclization with the elimination of water to yield the desired this compound.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

Aminoguanidine bicarbonate

-

Trifluoroacetic acid (TFA)

-

Concentrated Hydrochloric Acid (catalyst)

-

Ethanol (solvent)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a microwave-safe reaction vessel, a mixture of aminoguanidine bicarbonate (1.0 eq) and trifluoroacetic acid (1.1 eq) is suspended in ethanol.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a specified duration (e.g., 30-60 minutes), with continuous stirring.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The aqueous solution is then extracted multiple times with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure compound as a solid.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are achieved through a combination of spectroscopic and analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₃F₃N₄ | [3] |

| Molar Mass | 152.08 g/mol | [3] |

| Appearance | Expected to be a white to off-white solid | - |

| CAS Number | 25979-00-4 | [3] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. While direct experimental spectra are not publicly available, the predicted data is based on known chemical shift ranges and fragmentation patterns for similar structures.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | ~7.0 - 8.0 | Broad singlet | NH₂ |

| ¹H | DMSO-d₆ | ~12.0 - 13.0 | Broad singlet | NH (triazole ring) |

| ¹³C | DMSO-d₆ | ~155 - 165 | Singlet | C-NH₂ |

| ¹³C | DMSO-d₆ | ~145 - 155 | Quartet (q) | C-CF₃ |

| ¹³C | DMSO-d₆ | ~115 - 125 (JCF ≈ 270-280 Hz) | Quartet (q) | CF₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and triazole) |

| 1650 - 1600 | Strong | N-H bending (scissoring) |

| 1300 - 1100 | Strong | C-F stretching |

| 1580 - 1450 | Medium to Strong | C=N and N=N stretching (triazole ring) |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | [M+H]⁺ (m/z) (Calculated) | Key Fragments (m/z) (Predicted) |

| ESI | 153.0386 | Loss of NH₂, CF₃, and ring fragmentation products would be expected. |

Elemental Analysis

The elemental composition of this compound is a critical measure of its purity.[4][5]

| Element | Calculated (%) |

| Carbon (C) | 23.69 |

| Hydrogen (H) | 1.99 |

| Fluorine (F) | 37.47 |

| Nitrogen (N) | 36.84 |

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Caption: General workflow for the synthesis and characterization of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic protocol, based on established methodologies for related compounds, offers a reliable route to this important building block. The comprehensive characterization data, including predicted spectroscopic values and calculated elemental analysis, serves as a benchmark for researchers in the field. The provided workflows and diagrams are intended to streamline the experimental process, ensuring that this valuable compound can be efficiently prepared and validated for its use in the development of novel pharmaceuticals and other advanced materials.

References

Spectroscopic Characterization of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Overview

-

Compound Name: this compound

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for the title compound. While complete, experimentally verified spectra are not widely published, this guide compiles known data and provides predicted values based on the compound's structure and analysis of related triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted and Experimental Conditions) Solvent: DMSO-d₆, Spectrometer Frequency: 300.135 MHz[2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~7.0 - 8.0 | Broad Singlet | -NH₂ (Amine) | Expected to be a broad signal; chemical shift can vary with concentration and temperature. |

| ~12.0 - 13.0 | Broad Singlet | -NH (Triazole) | The tautomeric proton on the triazole ring; typically appears downfield and is often broad. |

Table 2: ¹³C NMR Data (Predicted) Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~118 - 125 | -CF₃ | Expected to appear as a quartet due to carbon-fluorine coupling (¹JCF). |

| ~145 - 155 | C-CF₃ (C5) | The carbon atom attached to the trifluoromethyl group; may show coupling to fluorine (²JCF). |

| ~155 - 165 | C-NH₂ (C3) | The carbon atom attached to the amine group. |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3400 | N-H Stretch | Amine (-NH₂) & Triazole (-NH) |

| 1600 - 1650 | C=N Stretch | Triazole Ring |

| 1500 - 1580 | N-H Bend | Amine (-NH₂) |

| 1100 - 1300 | C-F Stretch | Trifluoromethyl (-CF₃) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Parameter | Value (m/z) | Method | Notes |

| [M]⁺ | 152.0310 | ESI/EI | Corresponds to the exact mass of the molecular ion.[1][2] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols based on standard practices for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), which is capable of dissolving the compound and exchanging with labile protons.[2][3] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer.[2] Standard pulse sequences are used for data acquisition.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation and Data Acquisition: The spectrum is acquired using a Fourier Transform Infrared (FT-IR) spectrometer. Data is typically collected over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Mass Spectrometry (MS)

-

Sample Preparation: For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.[3] For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent like dichloromethane or methanol.[3]

-

Instrumentation and Data Acquisition: ESI mass spectra can be obtained on an LC-MSD-Trap instrument.[3] GC-MS analysis is performed on a standard GC-MS system, with the mass spectrometer operating in Electron Ionization (EI) mode.[3]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

References

physical and chemical properties of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

A Comprehensive Technical Guide to 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The presence of both a trifluoromethyl group and a 1,2,4-triazole scaffold suggests potential applications in drug discovery, as these moieties are known to enhance pharmacological properties. This guide covers the core physical and chemical properties, spectral information, a representative synthetic protocol, and safety data. The information is structured to be a practical resource for laboratory and development settings.

Core Chemical and Physical Properties

This compound is a substituted triazole with a molecular formula of C₃H₃F₃N₄.[1][2][3] The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to improve metabolic stability, lipophilicity, and bioavailability in therapeutic compounds.[4] The 1,2,4-triazole ring is a key pharmacophore found in numerous approved drugs.

Quantitative Data Summary

The following table summarizes the key identifiers and physicochemical properties of the compound. Experimental data for some properties are limited; therefore, predicted values from computational models are included where available.

| Property | Value | Source(s) |

| IUPAC Name | 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine | [1] |

| CAS Number | 25979-00-4 | [1][2] |

| Molecular Formula | C₃H₃F₃N₄ | [1][2] |

| Molecular Weight | 152.08 g/mol | [1][2] |

| Predicted Density | 1.689 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 236.5 ± 50.0 °C | [2] |

| Purity (Commercial) | >97.0% |

Synthesis and Characterization

The synthesis of substituted 5-trifluoromethyl 1,2,4-triazoles often involves cycloaddition reactions. A general and effective method is the [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile source.[4]

Experimental Protocol: General Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles

The following protocol is a representative method for synthesizing the 5-trifluoromethyl-1,2,4-triazole scaffold.[4]

Objective: To synthesize 5-trifluoromethyl 1,2,4-triazoles via [3+2] cycloaddition.

Materials:

-

Hydrazonoyl chloride derivative (starting material)

-

Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (trifluoroacetonitrile precursor)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂)

-

Schlenk tube with a stir bar

Procedure:

-

A mixture of the selected hydrazonoyl chloride (1.5 equivalents) and trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1.0 equivalent) is prepared in dichloromethane (e.g., 1.0 mL).

-

The mixture is added to a Schlenk tube equipped with a magnetic stir bar.

-

Triethylamine (3.0 equivalents) is added to the tube.

-

The tube is immediately sealed with a Teflon cap and the reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion of the reaction, the solvent is removed in vacuo under reduced pressure to yield the crude product.

-

Further purification is typically performed using column chromatography.

Characterization: The structure of the resulting triazole products is confirmed using standard analytical techniques, including IR spectroscopy, and ¹H, ¹³C, and ¹⁹F NMR spectroscopy.[4] A ¹H NMR spectrum for this compound is noted to be available in spectral databases.[5]

Role in Drug Discovery and Development

The structural motifs of this compound are highly relevant in drug design. The introduction of a trifluoromethyl group into therapeutic candidates is a common strategy to modulate key pharmacokinetic and pharmacodynamic properties.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards.[1] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | ! | Warning | H302: Harmful if swallowed |

| Skin Irritation | ! | Warning | H315: Causes skin irritation |

| Eye Irritation | ! | Warning | H319: Causes serious eye irritation |

| STOT, Single Exp. | ! | Warning | H335: May cause respiratory irritation |

Source: PubChem.[1]

Conclusion

This compound is a compound with significant potential for applications in research and drug development. Its key structural features—the trifluoromethyl group and the 1,2,4-triazole ring—are associated with favorable pharmacological properties. This guide has provided essential technical data, a viable synthetic approach, and critical safety information to support its use in a scientific setting. Further experimental investigation into its biological activity is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C3H3F3N4 | CID 350826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. store.p212121.com [store.p212121.com]

- 4. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

The Trifluoromethyl-Triazole Moiety: A Privileged Scaffold in Modern Drug Discovery and Agrochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl (CF3) group into the triazole ring system has emerged as a powerful strategy in the design of novel bioactive compounds. This potent combination of a metabolically stable, electron-withdrawing CF3 group and the versatile triazole scaffold has led to the development of a diverse array of molecules with significant biological activities. This technical guide provides a comprehensive overview of the anticancer, antifungal, and herbicidal properties of trifluoromethyl-substituted triazoles, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity of Trifluoromethyl-Substituted Triazoles

Trifluoromethyl-substituted triazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The CF3 group often enhances the lipophilicity and metabolic stability of these compounds, contributing to improved cellular uptake and efficacy.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative trifluoromethyl-substituted triazole derivatives, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Compound 8 [1] | Breast (MDA-MB-231) | 28,000 |

| Compound 23 [1] | Liver (HepG2) | 9.6 - 10.98 (EC50) |

| Compound 24 [1] | Breast (MDA-MB-361) | 5.6 - 29.6 |

| Metallocene Triazoles (25-28) [1][2] | Breast (MCF-7), Colon (HT-29), Pancreas (PT-45) | 33 |

| Triazole Hybrids (35-36) [1][2] | Gastric (MGC-803), Breast (MCF-7), Prostate (PC-3), Esophageal (EC-109) | 0.73 - 11.61 |

| Urea Hybrids (37-38) [1][2] | Gastric (MGC-803), Breast (MCF-7), Prostate (PC-3), Esophageal (EC-109) | 0.76 - 20.84 |

| Imidazopyridine Hybrids (72-74) [2] | Lung (A549), Prostate (DU-145), Colon (HCT-116), Breast (MDA-MB-231) | 0.51 - 47.94 |

| Triazole Derivatives (79-80) [1][2] | Breast (MCF-7), Cervical (HeLa) | 11.18 - 33.15 |

| Thiazolo[4,5-d]pyrimidine (3b) [3] | Various (NCI-60) | Exhibits broad anticancer activity |

| Thiazolo[4,5-d]pyrimidine (3d) [3] | Melanoma (C32, A375) | 87.4, 103 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.

Materials:

-

Trifluoromethyl-substituted triazole compounds

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

References

- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity, making these derivatives promising candidates for a range of therapeutic applications. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of these compounds, focusing on their roles as antimalarial, anticancer, and antifungal agents. Detailed experimental protocols for key assays, quantitative data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development endeavors.

Antimalarial Activity: Inhibition of Dihydropteroate Synthase

A primary mechanism of antimalarial action for sulfonamide-containing this compound derivatives is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of Plasmodium falciparum. This pathway is essential for the synthesis of nucleic acids, and its disruption is detrimental to the parasite's survival. These triazole derivatives act as competitive inhibitors of the DHPS substrate, para-aminobenzoic acid (pABA).

Signaling Pathway: Folate Biosynthesis Inhibition

Caption: Inhibition of Dihydropteroate Synthase (DHPS) by this compound derivatives, disrupting the folate biosynthesis pathway in Plasmodium falciparum.

Anticancer Activity: Dual Inhibition of FLT3 and CHK1 and Induction of Apoptosis

Certain this compound derivatives have demonstrated potent anticancer activity through a dual-inhibition mechanism targeting FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1). Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. CHK1 is a key regulator of the DNA damage response. The simultaneous inhibition of both kinases can overcome resistance to single-agent therapies.

Furthermore, some derivatives have been shown to induce apoptosis in cancer cells. For instance, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) has been observed to upregulate pro-apoptotic proteins such as BAX, caspase-3, and PARP in lung cancer cells.

Signaling Pathway: FLT3 and CHK1 Inhibition in AML

Caption: Dual inhibition of FLT3 and CHK1 signaling pathways by this compound derivatives, leading to reduced proliferation and increased apoptosis in cancer cells.

Antifungal Activity: Inhibition of Cytochrome P450 14α-demethylase (CYP51) and HMG-CoA Reductase

The antifungal mechanism of these triazole derivatives primarily involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby disrupting membrane integrity and inhibiting fungal growth. A secondary mechanism may involve the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which further disrupts sterol biosynthesis.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by targeting CYP51 and HMG-CoA reductase.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives and related compounds.

Table 1: Anticancer and Enzyme Inhibitory Activities (IC50 values)

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| BCTA | A549 (Lung Cancer) | 1.09 | [1] |

| BCTA | NCI-H460 (Lung Cancer) | 2.01 | [1] |

| BCTA | NCI-H23 (Lung Cancer) | 3.28 | [1] |

| Compound 3b | C32 (Melanoma) | 24.4 | [2] |

| Compound 3b | A375 (Melanoma) | 25.4 | [2] |

| Compound 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [3][4] |

| Compound 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [3][4] |

| Compound 12m | α-Glucosidase | 36.74 ± 1.24 | [3][4] |

Table 2: Antifungal Activity (MIC values)

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Triazole-pyrimidine 5o | Botrytis cinerea | 80.38 (% inhibition) | [5] |

| Triazole-pyrimidine 5b | Botrytis cinerea | 77.78 (% inhibition) | [5] |

| Schiff Base 5c | Microsporum gypseum | - | [6] |

| Schiff Base 5e | Microsporum gypseum | - | [6] |

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To determine the inhibitory effect of compounds on DHPS activity.

Caption: General workflow for a DHPS enzyme inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant DHPS enzyme, p-aminobenzoic acid (pABA), dihydropterin pyrophosphate, and the test compound (dissolved in DMSO).

-

Reaction Setup: In a microplate, combine buffer (e.g., Tris-HCl), MgCl₂, DHPS enzyme, and the test compound at various concentrations. Include a control with DMSO.

-

Pre-incubation: Pre-incubate the plate at 37°C for a defined period.

-

Reaction Initiation: Initiate the reaction by adding pABA and dihydropterin pyrophosphate to all wells.

-

Incubation: Incubate the reaction at 37°C for a specific time.

-

Reaction Termination: Stop the reaction, typically by adding an acid.

-

Detection: Quantify the amount of dihydropteroate formed using a suitable method, such as HPLC or a coupled spectrophotometric assay.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

FLT3 and CHK1 Kinase Inhibition Assays

Objective: To measure the inhibitory activity of compounds against FLT3 and CHK1 kinases.

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant FLT3 or CHK1 kinase, a suitable kinase buffer, ATP, a specific substrate (e.g., a peptide), and the test compound.

-

Reaction Setup: In a microplate, add the kinase, substrate, and test compound at various concentrations.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period.

-

Detection: Stop the reaction and measure the kinase activity. This is often done using luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™).

-

Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Cytochrome P450 14α-demethylase (CYP51) Inhibition Assay

Objective: To assess the inhibitory effect of compounds on fungal CYP51.

Caption: Workflow for a CYP51 enzyme inhibition assay.

Methodology:

-

Reagent Preparation: Use a reconstituted system with recombinant fungal CYP51, cytochrome P450 reductase (CPR), lanosterol as the substrate, NADPH, and the test compound.[7]

-

Reaction Setup: Combine CYP51, CPR, and the test compound in a reaction buffer and pre-incubate.[7]

-

Reaction Initiation: Start the reaction by adding lanosterol and NADPH.[7]

-

Incubation: Incubate the mixture at 37°C.[7]

-

Reaction Termination and Extraction: Stop the reaction and extract the sterols.

-

Analysis: Quantify the conversion of lanosterol to its demethylated product using HPLC or LC-MS/MS.[7]

-

Data Analysis: Calculate the IC50 value from the concentration-response curve.

HMG-CoA Reductase Inhibition Assay

Objective: To measure the inhibitory activity of compounds against HMG-CoA reductase.

Caption: Workflow for an HMG-CoA reductase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of HMG-CoA reductase, HMG-CoA, NADPH, and the test compound.[8][9]

-

Reaction Setup: In a UV-transparent plate or cuvette, combine the enzyme and the test compound in a suitable buffer.[9]

-

Reaction Initiation: Start the reaction by adding HMG-CoA and NADPH.[9]

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8][9]

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound derivatives have emerged as a promising scaffold in drug discovery, exhibiting a diverse range of biological activities. Their mechanisms of action are multifaceted, targeting key enzymes and signaling pathways involved in the pathogenesis of malaria, cancer, and fungal infections. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to further investigate and optimize these potent molecules for therapeutic development. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective drugs to combat these global health challenges.

References

- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Ascendant Role of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned fluorinated building blocks at the forefront of medicinal chemistry. The introduction of fluorine atoms or trifluoromethyl (CF3) groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among these privileged scaffolds, 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine has emerged as a cornerstone for the development of a diverse array of potent and selective modulators of critical biological pathways. This technical guide provides an in-depth overview of its synthesis, properties, and its burgeoning applications as a key building block in drug discovery, with a focus on kinase inhibition and other therapeutic areas.

Physicochemical Properties

This compound is a stable, five-membered heterocyclic compound. The presence of the electron-withdrawing trifluoromethyl group and the amino group imparts unique electronic properties that are crucial for its role as a pharmacophore.

| Property | Value | Reference |

| Molecular Formula | C3H3F3N4 | [2] |

| Molecular Weight | 152.08 g/mol | [2] |

| IUPAC Name | 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine | [2] |

| CAS Number | 25979-00-4 | [2] |

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in harnessing its potential. Various synthetic routes have been developed, often focusing on the construction of the triazole ring with the trifluoromethyl group pre-installed.

General Synthesis of 5-(Trifluoromethyl)-1,2,4-triazoles

A common strategy for the synthesis of 5-trifluoromethyl-1,2,4-triazoles involves the [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile source.[1]

Experimental Protocol: Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles [1]

-

Materials: Hydrazonoyl chloride (1.5 equiv), 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (precursor to trifluoroacetonitrile, 1.0 equiv), Triethylamine (NEt3, 3.0 equiv), Dichloromethane (CH2Cl2).

-

Procedure:

-

To a Schlenk tube equipped with a stir bar, add the hydrazonoyl chloride and trifluoroacetaldehyde O-(aryl)oxime in CH2Cl2.

-

Add NEt3 to the mixture.

-

Seal the tube and stir at room temperature for 12 hours.

-

Upon completion, remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography.

-

Synthesis of this compound Derivatives

The amino group on the triazole ring serves as a versatile handle for further functionalization, allowing for the creation of extensive compound libraries. A typical derivatization involves the reaction of the amine with sulfonyl chlorides or other electrophiles.

Experimental Protocol: Synthesis of N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides [3]

-

Materials: 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole (1 mmol), appropriate sulfonyl chloride (1.2 mmol), acetonitrile or DMF, ice-water.

-

Procedure:

-

Dissolve 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole in acetonitrile or DMF.

-

Cool the solution to 0 °C.

-

Add the sulfonyl chloride to the cooled solution.

-

Allow the mixture to react at room temperature for 6 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the precipitate by filtration, wash with iced-acetonitrile, and dry.

-

Recrystallize the product from ethanol for further purification.

-

Applications in Medicinal Chemistry

The this compound scaffold has been instrumental in the development of inhibitors for several key drug targets, particularly protein kinases.

Kinase Inhibitors

The unique structural and electronic features of this triazole derivative make it an excellent scaffold for designing potent and selective kinase inhibitors. The triazole ring can participate in crucial hydrogen bonding interactions with the kinase hinge region, a common feature of many kinase inhibitors.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Derivatives of this compound have been incorporated into potent pan-class I PI3K/mTOR inhibitors. For example, the clinical candidate PQR309 (bimiralisib) features a 4-(trifluoromethyl)pyridin-2-amine moiety, which is structurally related to our core building block.[4][5]

Signaling Pathway: PI3K/Akt/mTOR

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative Data: In Vitro Activity of PQR309 [5]

| Target | IC50 (nM) |

| PI3Kα | 33 |

| PI3Kβ | 103 |

| PI3Kδ | 34 |

| PI3Kγ | 29 |

| mTOR | 21 |

Experimental Protocol: In Vitro Kinase Assay (General)

-

Principle: Measurement of the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.

-

Materials: Recombinant kinase, specific substrate, ATP (often radiolabeled, e.g., [γ-33P]ATP), assay buffer, inhibitor compound.

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

-

Add the inhibitor at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the mixture for a defined period at a specific temperature.

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate. This can be done through various methods, such as scintillation counting for radiolabeled ATP or using phosphospecific antibodies in an ELISA format.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

The versatility of the this compound scaffold has led to the development of inhibitors for other kinases, including Fms-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Pim kinases.[6]

Quantitative Data: Activity of a Dual FLT3/CHK1 Inhibitor [6]

| Target | IC50 (nM) |

| FLT3-WT | 25 |

| FLT3-D835Y | 25 |

| CHK1 | 25 |

Antimalarial Agents

Derivatives of this compound have also been investigated as potential antimalarial agents. The trifluoromethyl group is thought to enhance the compound's ability to cross biological membranes and interact with parasitic targets.[3]

Pharmacokinetics

The pharmacokinetic properties of drugs derived from this scaffold are a key area of investigation. The trifluoromethyl group generally enhances metabolic stability, leading to improved bioavailability and half-life.

Pharmacokinetic Parameters of a 5-(trifluoromethyl)-1,2-oxazole Derivative in Rats [7]

| Parameter | Value |

| Tissue Bioavailability (Eye) | 13.0 |

| Tissue Bioavailability (Spleen) | >1 |

| Tissue Bioavailability (Brain) | <1 |

Note: Data is for a structurally related compound and serves as an illustrative example.

Experimental Workflow

The development of new drugs based on the this compound core generally follows a structured workflow from synthesis to biological evaluation.

Workflow: Drug Discovery Process

References

- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors [mdpi.com]

An In-depth Technical Guide on the Potential Therapeutic Applications of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and associated mechanisms of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine and its derivatives. The inclusion of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and bioavailability.[1] The 1,2,4-triazole scaffold is a versatile pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2][3]

Chemical Properties

| Property | Value |

| IUPAC Name | 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine |

| Molecular Formula | C₃H₃F₃N₄ |

| Molecular Weight | 152.08 g/mol |

| CAS Number | 25979-00-4 |

Synthesis

The synthesis of 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole can be achieved through the cyclization of appropriate precursors. A general and efficient method involves the condensation of aminoguanidine bicarbonate with trifluoroacetic acid.[4]

Experimental Protocol: Synthesis of 3-Amine-5-(trifluoromethyl)-1H-1,2,4-triazole[4]

This protocol describes a common method for the synthesis of the core compound.

Materials:

-

Aminoguanidine bicarbonate

-

Trifluoroacetic acid

-

Ethanol

Procedure:

-

A mixture of aminoguanidine bicarbonate (1 mmol) and trifluoroacetic acid (1.2 mmol) is refluxed in ethanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield 3-amine-5-(trifluoromethyl)-1H-1,2,4-triazole.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Potential Therapeutic Applications

While specific therapeutic data for this compound is limited in publicly available literature, extensive research on its derivatives and the broader class of trifluoromethylated 1,2,4-triazoles points towards significant potential in several therapeutic areas.

Anticancer Activity

Derivatives of 4,5-disubstituted-4H-1,2,4-triazol-3-amine have demonstrated potent cytotoxic activities against various cancer cell lines.[5] The introduction of a trifluoromethylphenyl group at the 5-position of the triazole ring has been shown to be a key structural feature for anticancer efficacy.

Quantitative Data: Anticancer Activity of a Trifluoromethyl-Containing Analog

The following table summarizes the in vitro anticancer activity of a structurally related compound, 4-phenyl-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-amine, against human lung cancer cell lines.[5]

| Cell Line | IC₅₀ (µM) |

| A549 (Lung Carcinoma) | >50 |

| NCI-H460 (Large Cell Lung Cancer) | 48.01 |

| NCI-H23 (Lung Adenocarcinoma) | >50 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

This protocol outlines a standard procedure for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, NCI-H460, NCI-H23)

-

Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound and incubated for another 24-72 hours.

-

After the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Activity

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound (dissolved in DMSO)

-

96-well microtiter plates

-

Inoculum of the microorganism

Procedure:

-

Serial two-fold dilutions of the test compound are prepared in the appropriate broth in a 96-well plate.

-

Each well is then inoculated with a standardized suspension of the microorganism.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on studies of related 1,2,4-triazole derivatives, a likely mechanism of anticancer action is the induction of apoptosis.

General Apoptotic Pathway

The following diagram illustrates a simplified, generalized pathway of apoptosis that could be triggered by 1,2,4-triazole derivatives. These compounds may induce either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases and subsequent programmed cell death.

References

- 1. Reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole: a Simple Route to Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Computational Modeling of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct computational studies on this specific molecule, this document establishes a robust framework for its in-silico analysis based on established methodologies for structurally related compounds, particularly other trifluoromethylated 1,2,4-triazoles. This guide covers theoretical principles, detailed experimental and computational protocols, data presentation standards, and the visualization of computational workflows. The content is designed to be a practical resource for researchers initiating computational investigations on this and similar triazole derivatives.

Introduction

This compound (C₃H₃F₃N₄) is a five-membered heterocyclic compound featuring a triazole ring substituted with a trifluoromethyl group and an amine group. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Computational modeling offers a powerful and cost-effective approach to investigate the physicochemical properties, reactivity, and potential biological activity of such molecules before their synthesis and experimental testing.

This guide will detail the application of key computational techniques, including Density Functional Theory (DFT) and molecular docking, to elucidate the structural, electronic, and interactive properties of this compound.

Molecular Properties and Experimental Data

A foundational aspect of any computational study is the availability of experimental data for validation. For this compound, key identifiers and properties have been collated from public databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃F₃N₄ | PubChem[3] |

| Molecular Weight | 152.08 g/mol | PubChem[3] |

| IUPAC Name | 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine | PubChem[3] |

| CAS Number | 25979-00-4 | PubChem[3] |

| Crystal Structure | Available (CCDC: 129691) | PubChem[3] |

Experimental spectroscopic data, while not extensively published, is available and crucial for validating computed vibrational frequencies and chemical shifts.

Table 2: Experimental Spectroscopic Data for this compound

| Spectrum Type | Solvent | Key Chemical Shifts (δ) / Signals | Source |

| ¹H NMR | DMSO-d₆ | Available | SpectraBase[4] |

| ¹³C NMR | Not Specified | Available for related compounds | N/A |

| Mass Spectrometry | Not Specified | Available | SpectraBase[4] |

| IR Spectroscopy | Not Specified | Available for related compounds | N/A |

Computational Methodology

A typical computational workflow for a molecule like this compound involves several key steps, from geometry optimization to the simulation of molecular interactions.

Figure 1: A generalized workflow for the computational modeling of this compound.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties.[5]

-

Input Structure: The initial 3D coordinates of this compound can be obtained from the PubChem database or its known crystal structure.[3]

-

Computational Method: Geometry optimization and frequency calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p).[5]

-

Software: Gaussian, ORCA, or other quantum chemistry software packages can be utilized.

-

Procedure:

-

The initial structure is submitted for geometry optimization to find the lowest energy conformation.

-

A frequency calculation is then performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

-

Output Analysis: The optimized geometric parameters (bond lengths, angles, and dihedrals) can be compared with experimental crystallographic data for validation. The computed vibrational frequencies can be compared with experimental IR spectra.

Table 3: Representative DFT-Calculated Parameters for a Related Triazole Derivative

| Parameter | Calculated Value | Experimental Value |

| Bond Length (Å) | Varies by bond | Varies by bond |

| Bond Angle (°) | Varies by angle | Varies by angle |

| HOMO Energy (eV) | Typically negative | Not directly measured |

| LUMO Energy (eV) | Typically negative | Not directly measured |

| Energy Gap (eV) | LUMO - HOMO | Not directly measured |

Note: This table is illustrative. Specific values would be generated from the DFT calculations for the target molecule.

From the optimized geometry, various electronic properties can be calculated to understand the molecule's reactivity.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between them indicates the molecule's stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.

Figure 2: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action.[6]

-

Ligand Preparation: The 3D structure of this compound, optimized using DFT, is used as the ligand. Charges are assigned, and the structure is converted to a suitable format (e.g., PDBQT for AutoDock).

-

Receptor Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and charges are assigned.

-

Grid Box Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.

-

Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the receptor's active site.

-

Analysis: The results are analyzed based on the binding energy (a measure of binding affinity) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Table 4: Illustrative Molecular Docking Results for a Triazole Derivative

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| Example: Dihydrofolate Reductase | -7.5 | SER59, ILE60, TYR121 |

| Example: Cyclin-Dependent Kinase 2 | -8.2 | LYS33, ASP86, GLN131 |

Note: This table is for illustrative purposes. Actual results would depend on the chosen protein target and the specific triazole ligand.

Figure 3: Schematic of ligand-protein interactions in molecular docking.

Conclusion

This technical guide has outlined a comprehensive computational methodology for the study of this compound. By leveraging Density Functional Theory for structural and electronic characterization and molecular docking for exploring potential biological interactions, researchers can gain significant insights into the properties and potential applications of this molecule. The protocols and data presentation formats described herein provide a standardized framework to ensure the rigor and reproducibility of such computational studies. While direct experimental and computational data for this specific molecule remains somewhat limited, the approaches detailed in this guide, based on well-established practices for analogous compounds, offer a clear and effective path forward for its in-silico investigation.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C3H3F3N4 | CID 350826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine synthesis

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine

Introduction

This compound is a key heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The incorporation of a trifluoromethyl group into heterocyclic scaffolds, such as the 1,2,4-triazole ring system, can dramatically enhance a molecule's pharmacological properties.[1][2] These enhancements include increased lipophilicity, improved metabolic stability, and better bioavailability.[1][2] As a result, trifluoromethylated 1,2,4-triazoles are integral components in a variety of therapeutic agents, including those with antifungal, antibacterial, anti-inflammatory, and anticancer activities.[1][2] This guide provides a detailed overview of the primary synthetic route to this compound, complete with experimental protocols and quantitative data.

Primary Synthetic Route: Condensation and Cyclization

The most direct and high-yielding reported synthesis of this compound involves the condensation and subsequent cyclization of aminoguanidine bicarbonate with trifluoroacetic acid.[3] This method is efficient, scalable, and proceeds in excellent yield.

A general workflow for this synthesis is depicted below:

Caption: Reaction workflow for the synthesis of this compound.

Quantitative Data

The synthesis of this compound via the condensation of aminoguanidine bicarbonate and trifluoroacetic acid provides the product in high yield. The key quantitative data from the literature is summarized in the table below.

| Product | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| This compound | Aminoguanidine bicarbonate, Trifluoroacetic acid | 91 | 200 | [3] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, as reported in the literature.[3]

Materials:

-

Aminoguanidine bicarbonate

-

Trifluoroacetic acid

-

Toluene

Procedure:

-

A mixture of aminoguanidine bicarbonate and an equimolar amount of trifluoroacetic acid is stirred at room temperature. The stirring is continued until the release of carbon dioxide has completed.

-

Toluene (150 mL) is added to the reaction mixture.

-

The reaction mixture is heated to reflux using a Dean-Stark apparatus under magnetic stirring for 20 hours to remove water.

-

After 20 hours, the resulting white solid is cooled to room temperature.

-

The solid product is collected by filtration.

-

The collected solid is washed with toluene and then dried to afford the final product, 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole.[3]

Alternative Synthetic Strategies

While the direct condensation of aminoguanidine bicarbonate and trifluoroacetic acid is a highly effective method, other approaches for the synthesis of the trifluoromethylated 1,2,4-triazole core have been explored. These methods often provide access to a wider range of substituted triazoles.

One notable method is the [3 + 2]-cycloaddition of nitrile imines with a trifluoroacetonitrile precursor.[1][2] This approach allows for the regioselective synthesis of various 5-trifluoromethyl 1,2,4-triazoles. The general pathway for this cycloaddition is outlined below.

Caption: General pathway for [3+2] cycloaddition to form 5-trifluoromethyl-1,2,4-triazoles.

Additionally, other synthetic strategies reported for trifluoromethylated 1,2,4-triazoles include iodine-mediated annulation and FeCl3-mediated cascade annulation of trifluoroacetimidoyl chlorides with hydrazones or hydrazides.[2] Copper-catalyzed three-component reactions of aryldiazonium salts with fluorinated diazo reagents and nitriles have also been developed.[2] These methods, while not directly yielding the 3-amino substituted target compound, are valuable for creating a diverse library of trifluoromethylated 1,2,4-triazoles for further functionalization.

Conclusion

The synthesis of this compound is most efficiently achieved through the condensation and cyclization of aminoguanidine bicarbonate and trifluoroacetic acid. This method is straightforward, high-yielding, and readily scalable, making it suitable for both academic research and industrial applications. The availability of this key building block facilitates the development of novel therapeutic agents that leverage the advantageous properties imparted by the trifluoromethyl group on the 1,2,4-triazole scaffold. Further exploration of diverse synthetic routes continues to expand the chemical space of trifluoromethylated heterocycles for drug discovery.

References

- 1. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, a key building block in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of molecules, such as metabolic stability and bioavailability.[1][2] This protocol is based on the well-established method of cyclocondensation between aminoguanidine and trifluoroacetic acid. The procedure is robust, yielding the desired product in high purity. This document includes a step-by-step experimental procedure, a summary of analytical data, and a visual representation of the synthesis workflow.

Introduction

1,2,4-Triazoles are a class of five-membered heterocyclic compounds that are integral to many biologically active molecules, exhibiting a wide range of therapeutic activities including antifungal, antiviral, and anticancer properties.[1][2] The incorporation of a trifluoromethyl moiety into these scaffolds has garnered significant attention due to the unique properties it imparts. The high electronegativity and lipophilicity of the trifluoromethyl group can lead to improved metabolic stability, enhanced binding affinity to biological targets, and increased cell membrane permeability.[1][2] Consequently, trifluoromethylated 1,2,4-triazoles are valuable intermediates in the development of novel therapeutics.

This protocol details the synthesis of 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole through the reaction of aminoguanidine bicarbonate with trifluoroacetic acid.[3] This method is efficient and provides the target compound in excellent yield and purity.[3]

Experimental Protocol

Reagents and Materials:

-

Aminoguanidine bicarbonate

-

Trifluoroacetic acid

-

Toluene

-

Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark apparatus)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, a mixture of aminoguanidine bicarbonate and an equimolar amount of trifluoroacetic acid is stirred at room temperature.[3]

-

Stirring is continued until the evolution of carbon dioxide gas ceases, indicating the completion of the initial salt formation.[3]

-

Toluene (150 mL) is added to the reaction mixture.[3]

-

A Dean-Stark apparatus is fitted to the flask, and the mixture is heated to reflux with vigorous magnetic stirring.[3]

-

The reaction is refluxed for 20 hours, during which water is azeotropically removed and collected in the Dean-Stark trap.[3]

-

After the reaction is complete, the mixture is allowed to cool to room temperature.[3]

-

The resulting white solid precipitate is collected by filtration.[3]

-

The collected solid is washed with toluene and then dried.[3]

-

The product, 3-Amine-5-(trifluoromethyl)-1H-1,2,4-triazole, is obtained as a white solid and can be used without further purification.[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.[3]

| Parameter | Value |

| Yield | 91% |

| Melting Point | 200 °C |

| IR (KBr, cm⁻¹) | 3441, 3355 (ν NH); 1654 (ν C=N); 1580, 1541 (δ NH); 1347, 1141, 780 (ν CF₃) |

| ¹H-NMR (300 MHz, DMSO-d₆, δ in ppm) | 12.24 (s, 1H, NH); 6.0 (s, 2H, NH₂) |

| ¹³C-NMR (75 MHz, DMSO-d₆, δ in ppm) | 148.7 (C-3); 140.8 (q, J = 36 Hz, C-5); 110.5 (q, J = 267 Hz, CF₃) |

| ¹⁹F-NMR (188 MHz, DMSO-d₆, δ in ppm) | -64.79 (s, 3F, CF₃) |

| MS (m/z) | [M+H]⁺ calculated for C₃H₄F₃N₄: 153.03, found: 153.0 |

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine in Antifungal Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine as a scaffold in the discovery of novel antifungal agents. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[1] This document outlines a proposed synthetic route, detailed protocols for in vitro antifungal evaluation, and the probable mechanism of action.

Introduction and Rationale

The 1,2,4-triazole moiety is a critical pharmacophore in a major class of antifungal drugs that function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The increasing incidence of drug-resistant fungal infections necessitates the development of new antifungal agents. The incorporation of a trifluoromethyl group into the triazole scaffold can significantly enhance the compound's lipophilicity, metabolic stability, and binding affinity to the target enzyme. Therefore, this compound represents a promising starting point for the development of novel antifungal drug candidates. While direct antifungal activity data for this specific compound is not extensively available in the public domain, its structural alerts suggest potential efficacy based on the known antifungal properties of related trifluoromethyl and amino-triazole derivatives.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of the structurally similar compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.[2] The proposed two-step synthesis starts from trifluoroacetic acid and thiocarbohydrazide to form an intermediate, which is then aminated.

References

- 1. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) as a Corrosion Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed protocols for the synthesis, characterization, and evaluation of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) as a corrosion inhibitor. ATFS has demonstrated significant efficacy in protecting low-carbon steel in acidic environments, specifically 0.5 M HCl solutions.[1][2][3] The protocols outlined below are based on established experimental and theoretical studies and are intended to guide researchers in replicating and building upon this work.

Synthesis of ATFS

The synthesis of ATFS is a straightforward one-step process involving the reflux of hydrazine carbo-thio-hydrazide with 2,2,2-trifluoroacetic acid.[1]

Materials and Reagents

-

Hydrazine carbo-thio-hydrazide

-

2,2,2-trifluoroacetic acid

-

Deionized water

-

Cold water

-

Standard laboratory glassware (reflux setup, beakers, filtration apparatus)

-

Heating mantle

-

Stirring apparatus

Experimental Protocol

-

In a round-bottom flask, combine hydrazine carbo-thio-hydrazide (0.1 mol, 10.6 g) and 2,2,2-trifluoroacetic acid (0.1 mol, 11.4 g).[1]

-

Add 30 mL of deionized water to the mixture.[1]

-

Set up the reflux apparatus and heat the mixture to reflux for 5 hours with constant stirring.[1]

-

After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Filter the resulting solid residue.

-

Wash the solid with 10 mL of cold water.[1]

-

Recrystallize the crude product from water to yield pure 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol.[1]

Physicochemical and Spectroscopic Characterization

The synthesized ATFS can be characterized using various analytical techniques to confirm its identity and purity.

| Parameter | Value | Reference |

| Appearance | Colorless crystals | [1] |

| Melting Point | 140.3–141.0 °C | [1] |

| Yield | 85% | [1] |

| Elemental Analysis (Calculated) | C: 19.57%, H: 1.64%, N: 30.43% | [1] |

| Elemental Analysis (Found) | C: 19.45%, H: 1.59%, N: 30.06% | [1] |

| ¹³C NMR (CDCl₃) | δ (ppm): -66.24 (s, 3F, ArCF₃), ~119 (trifluoromethyl carbon), ~136 (C-NH₂), ~161 (C=N) | [1] |

Application as a Corrosion Inhibitor for Low Carbon Steel in 0.5 M HCl

ATFS has been shown to be an effective corrosion inhibitor for low carbon steel in acidic media.[1][2][3] The following protocols describe the methods to evaluate its performance.

Experimental Protocols

4.1.1 Weight Loss Measurements

-

Prepare low-carbon steel specimens of known dimensions and weight.

-